S-Adenosyl-L-methionine Disulfate Tosylate is a complex compound formed as the disulfate-tosylate mixed salt of S-adenosyl-L-methionine, which exists as a mixture of diastereoisomers. Its chemical formula is C22H34N6O16S4, and it has a molecular weight of approximately 766.8 g/mol. This compound is synthesized naturally in mammalian cells, predominantly in the liver, where it serves as a principal biological methyl donor, playing a crucial role in various biochemical processes .
S-Adenosyl-L-methionine Disulfate Tosylate exhibits various biological activities:
The synthesis of S-Adenosyl-L-methionine Disulfate Tosylate can be achieved through various methods:
These methods ensure that the final product retains high purity levels suitable for research applications .
S-Adenosyl-L-methionine Disulfate Tosylate has several applications across different fields:
Interaction studies involving S-Adenosyl-L-methionine Disulfate Tosylate have revealed its effects on various cytochrome P450 isoforms:
Several compounds exhibit similarities to S-Adenosyl-L-methionine Disulfate Tosylate in structure or function. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Role | Unique Features |
|---|---|---|---|
| S-Adenosyl-L-methionine | High | Methyl donor | Naturally occurring; precursor to disulfate tosylate |
| S-Adenosyl-L-homocysteine | Moderate | Methyl donor | Involved in homocysteine metabolism |
| 5-Methylthioadenosine | Moderate | Methyl donor; involved in polyamine synthesis | Less stable than S-Adenosyl-L-methionine |
| S-Adenosyl-L-methionine Disulfate P-Toluene-Sulfonate | High | Methyl donor; chemopreventive activity | Stable p-toluene sulfonate complex |
S-Adenosyl-L-methionine Disulfate Tosylate stands out due to its dual role as both a methyl donor and an anti-inflammatory agent, making it particularly valuable in therapeutic contexts .
Microbial biosynthesis remains the primary method for SAM-DT production due to the compound’s structural complexity. Recent work with Saccharomyces cerevisiae strain ZY 1–5 demonstrated the effectiveness of combined mutagenesis strategies:
Table 1: Comparative Fermentation Performance of S. cerevisiae Mutants
| Strain | SAM Titer (g/L) | Biomass (g dcw/L) | Ethionine Tolerance (g/L) |
|---|---|---|---|
| ZY 1–5 (Parent) | 4.42 | 78.9 | 0.10 |
| UV6-69 | 1.17 | 24.3 | 0.18 |
| T11-1 | 10.72 | 105.9 | 0.24 |
Efficient recovery of SAM-DT requires specialized handling to prevent degradation:
Cell Disruption:
Multistage Membrane Filtration:
Table 2: Membrane Filtration Performance Metrics
| Stage | Pore Size/MWCO | SAM Recovery (%) | Impurity Removal (%) |
|---|---|---|---|
| Microfiltration | 500 μm | 95.2 | 99.1 (cell debris) |
| Ultrafiltration | 6,000 Da | 97.8 | 98.4 (proteins) |
| Nanofiltration | 300 Da | 92.1 | 94.7 (salts) |
Counterion exchange is critical for stabilizing SAM-DT’s sulfonic acid groups:
Controlled crystallization ensures proper salt stoichiometry:
Table 3: Crystallization Optimization Results
| Parameter | Baseline | Optimized | Improvement |
|---|---|---|---|
| Temperature (°C) | 25 | 4 | +29% yield |
| Ethanol Concentration | 50% | 70% | +18% purity |
| Seeding Density | None | 0.5% w/w | +14% yield |
| Mixing Speed (rpm) | 100 | 250 | +22% CSD |
S-Adenosyl-L-methionine Disulfate Tosylate exhibits temperature-dependent stability characteristics that are critical for formulation and storage considerations. The compound demonstrates optimal stability when maintained at refrigerated temperatures between 2-8°C, where it can retain its integrity for extended periods exceeding 12 months under appropriate desiccated conditions [1] [2] [3]. At room temperature (25°C), the stability decreases significantly, with a recommended storage duration of approximately 6 months under controlled humidity conditions [4] [5].
The thermal decomposition profile of S-Adenosyl-L-methionine Disulfate Tosylate follows a complex pattern involving multiple degradation pathways. At elevated temperatures above 60°C, the compound undergoes rapid degradation within hours, while exposure to temperatures in the range of 100-200°C results in decomposition within minutes [4] [6]. Complete thermal decomposition occurs at temperatures exceeding 200°C, where the molecular structure becomes completely unstable [6].
The primary thermal decomposition pathways include racemization, intramolecular cyclization, and depurination reactions. Racemization occurs across all temperature ranges with a first-order rate constant of 1.8 × 10⁻⁶ s⁻¹ at 37°C, converting the biologically active (S,S)-isomer to the inactive (R,S)-isomer [7]. Intramolecular cyclization, proceeding with a rate constant of 4.6 × 10⁻⁶ s⁻¹ at 37°C, leads to the formation of homoserine lactone and methylthioadenosine as primary degradation products [8] [7]. Depurination and hydrolysis reactions occur simultaneously with a rate constant of 3.0 × 10⁻⁶ s⁻¹ at 37°C, producing adenine and S-ribosylmethionine [9] [7].
The thermal instability of S-Adenosyl-L-methionine Disulfate Tosylate is attributed to the inherent lability of the sulfonium center and the adenosyl moiety under elevated temperature conditions [4]. The main challenge associated with thermal processing relates to the compound's instability at high temperatures, neutral and alkaline pH conditions, and in the presence of humidity [4].
S-Adenosyl-L-methionine Disulfate Tosylate demonstrates favorable solubility characteristics in aqueous and polar organic solvents, making it suitable for various pharmaceutical formulations. The compound exhibits excellent water solubility, with reported values ranging from 72 to 100 mg/mL at 25°C, corresponding to molar concentrations of 93.9 to 130.41 mM [10] [11] [12]. Complete dissolution in water requires sonication to achieve clear solutions [10].
In phosphate buffered saline at physiological pH (7.2), the compound maintains high solubility at 100 mg/mL (130.41 mM), forming clear solutions that are suitable for biological applications [13] [2]. The compound shows good compatibility with dimethyl sulfoxide (DMSO), achieving solubility of 73 mg/mL (95.2 mM) with clear solution formation [11] [13]. N,N-Dimethylformamide (DMF) provides moderate solubility at 30 mg/mL (39.1 mM), still sufficient for many analytical applications [13].
The solubility profile in alcoholic solvents is considerably lower. Ethanol provides limited solubility ranging from less than 1 mg/mL to 10 mg/mL, corresponding to molar concentrations below 1.3 to 13.0 mM [11] [13]. Methanol demonstrates better solubility characteristics compared to ethanol, though specific quantitative data remains limited [14].
The high aqueous solubility of S-Adenosyl-L-methionine Disulfate Tosylate can be attributed to the presence of multiple ionic components in the salt form, including disulfate and tosylate counterions, which enhance the overall hydrophilic character of the molecule [1]. The compound is described as freely soluble in water, indicating rapid and complete dissolution under appropriate conditions [1].
The pH-dependent stability profile of S-Adenosyl-L-methionine Disulfate Tosylate reveals critical information for formulation development and storage optimization. The compound demonstrates maximum stability under strongly acidic conditions, with pH values between 1.0 and 1.5 providing optimal preservation of molecular integrity [18] [7]. At these acidic pH levels, degradation processes are significantly minimized, allowing for extended storage periods without substantial loss of active compound [18].
At pH 4.0, the compound maintains good stability with reduced racemization rates, making this pH range suitable for pharmaceutical formulations requiring moderate acidity [4] [5]. This pH level represents an optimal balance between stability and formulation compatibility for many applications. The stability at pH 4.0 has been specifically utilized in spray-drying processes to maximize compound retention [4].
As the pH increases toward neutral conditions (pH 6.0-6.9), moderate degradation begins to occur, with the formation of homoserine lactone and methylthioadenosine as primary degradation products [8] [7]. The degradation rate increases substantially in the neutral pH range (pH 7.0-7.5), where significant formation of adenine and S-pentosylmethionine occurs [7]. At physiological pH levels (7.5-8.0), rapid degradation becomes evident with multiple degradation pathways operating simultaneously [8] [7].
Under alkaline conditions (pH 8.0-9.0), extensive degradation occurs rapidly, with the predominant formation of adenine and S-ribosylmethionine through depurination and hydrolysis mechanisms [9] [19]. At pH values exceeding 9.0, the compound becomes completely unstable, undergoing complete hydrolysis to various degradation products [9] [19].
The pH-dependent degradation follows distinct kinetic patterns. Racemization shows minimal pH dependence across the range from pH 7.5 to 1.5, maintaining relatively constant rates [7]. However, cleavage reactions persist until pH levels reach 1.5, while hydrolysis reactions cease at pH 6.0 [7]. The marked non-enzymatic degradation to adenine, pentosylmethionine, methylthioadenosine, and homoserine is evident at pH values between 6.9 and 7.8 [8].